molecular formula C11H9BrN2O B1273927 5-Bromo-2-(p-tolyloxy)pyrimidine CAS No. 887430-90-2

5-Bromo-2-(p-tolyloxy)pyrimidine

Cat. No. B1273927
M. Wt: 265.11 g/mol
InChI Key: KEKGJYAPWQZYJV-UHFFFAOYSA-N
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Description

The compound "5-Bromo-2-(p-tolyloxy)pyrimidine" is a brominated pyrimidine derivative. Pyrimidines are a class of nitrogen-containing heterocycles that are important in many biological processes, as they are components of nucleic acids. Brominated pyrimidines, in particular, have been studied for their potential applications in medicinal chemistry and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of bromo-pyrimidine analogs has been explored in various studies. For instance, a series of 5-bromo-pyrimidine derivatives were synthesized from 5-bromo-2,4-dichloro pyrimidine, which involved multi-step reactions and were characterized using spectral data . Another study reported the synthesis of a 5-(4-bromophenyl)-4,6-dichloropyrimidine from commercially available methyl 2-(4-bromophenyl) acetate through a three-step process . These methods highlight the versatility of bromo-pyrimidine compounds in chemical synthesis.

Molecular Structure Analysis

The molecular structure of brominated pyrimidines has been investigated using various spectroscopic techniques. For example, the crystal and molecular structure of a related compound, (E)-5-(2-bromovinyl-2'-deoxyuridine), was determined using diffractometer reflections and refined by least-squares, revealing conformational features similar to thymidine . Spectroscopic investigations, including FT-IR, FT-RAMAN, NMR, and UV-Vis, have been used to study the molecular geometry, vibrational wavenumbers, and electronic properties of 5-bromo-2-hydroxy pyrimidine .

Chemical Reactions Analysis

Bromo-pyrimidine derivatives can undergo various chemical reactions. For instance, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines were prepared and reacted with elemental bromine to give 5-bromo derivatives . These reactions demonstrate the reactivity of the bromo group in pyrimidine chemistry and its utility in synthesizing more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-pyrimidine derivatives have been studied using computational methods and experimental techniques. Density functional theory (DFT) calculations have been employed to predict the vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties of these compounds . Additionally, the antimicrobial activities and interactions with DNA of some bromo-pyrimidine derivatives have been evaluated, indicating their potential biological relevance .

Scientific Research Applications

Antiviral and Antineoplastic Properties

  • Field : Medical Chemistry
  • Application : 5-halopyrimidine nucleosides, including 5-bromopyrimidines, have been found to be of interest for their antiviral and antineoplastic properties .
  • Method : 5-Bromo-2’-deoxyuridine has shown in vivo antiviral activity through its incorporation into the DNA of replicating cells as a structural analogue of thymidine .
  • Results : The use of 5-bromopyrimidines has shown promise in the treatment of viral infections and cancer .

Synthesis of Nucleosides

  • Field : Organic Chemistry
  • Application : Bromination at the C-5 position of pyrimidine nucleosides and the C-8 position of purine nucleosides .
  • Method : An efficient and facile strategy has been developed for bromination of nucleosides using sodium monobromoisocyanurate (SMBI). Unprotected and also several protected nucleosides were brominated in moderate to high yields following this procedure .
  • Results : This methodology demonstrates an efficient way to synthesize brominated nucleosides .

Synthesis of Pyrimidine Derivatives

  • Field : Organic Chemistry
  • Application : Synthesis of pyrimidine derivatives .
  • Method : The first successful prebiotic-related synthesis of a pyrimidine nucleoside from a free base and a non-activated sugar was reported .
  • Results : This method provides a new approach to synthesize pyrimidine derivatives .

Privileged Pharmacophore in Therapeutics

  • Field : Medicinal Chemistry
  • Application : The pyrimidine moiety is one of the most widespread heterocycles in biologically occurring compounds, such as nucleic acids components (uracil, thymine and cytosine) and vitamin B1 .
  • Method : Due to its prebiotic nature to living cells in biodiversity, it is a highly privileged motif for the development of molecules of biological and pharmaceutical interest .
  • Results : This work deals with the exploration of chemistry and medicinal diversity of pyrimidine which might pave way to long await discovery in therapeutic medicine for future drug design .

Synthesis of Bromopyrimidines

  • Field : Organic Chemistry
  • Application : Synthesis of bromopyrimidines .
  • Method : S N Ar reaction of 5-bromo-2,4-dichloropyrimidine with various anilines in the presence of DIPEA in isopropanol afforded intermediates . The pyrimidine ring of the intermediate was subjected to a second nucleophilic substitution with various amines (mostly aniline derivatives) in the presence of p-TsOH·H2O in butanol to afford bromopyrimidines .
  • Results : This method provides a new approach to synthesize bromopyrimidines .

Privileged Pharmacophore in Therapeutics

  • Field : Medicinal Chemistry
  • Application : The pyrimidine moiety is one of the most widespread heterocycles in biologically occurring compounds, such as nucleic acids components (uracil, thymine and cytosine) and vitamin B1 .
  • Method : Due to its prebiotic nature to living cells in biodiversity, it is a highly privileged motif for the development of molecules of biological and pharmaceutical interest .
  • Results : This work deals with the exploration of chemistry and medicinal diversity of pyrimidine which might pave way to long await discovery in therapeutic medicine for future drug design .

Synthesis of Bromopyrimidines

  • Field : Organic Chemistry
  • Application : Synthesis of bromopyrimidines .
  • Method : S N Ar reaction of 5-bromo-2,4-dichloropyrimidine with various anilines in the presence of DIPEA in isopropanol afforded intermediates . The pyrimidine ring of the intermediate was subjected to a second nucleophilic substitution with various amines (mostly aniline derivatives) in the presence of p-TsOH·H2O in butanol to afford bromopyrimidines .
  • Results : This method provides a new approach to synthesize bromopyrimidines .

Safety And Hazards

Safety data sheets indicate that 5-Bromo-2-(p-tolyloxy)pyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

properties

IUPAC Name

5-bromo-2-(4-methylphenoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-8-2-4-10(5-3-8)15-11-13-6-9(12)7-14-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKGJYAPWQZYJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394542
Record name 5-bromo-2-(p-tolyloxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(p-tolyloxy)pyrimidine

CAS RN

887430-90-2
Record name 5-Bromo-2-(4-methylphenoxy)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887430-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-2-(p-tolyloxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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